N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 338400-84-3
Cat. No.: VC6082696
Molecular Formula: C21H16F3NO2
Molecular Weight: 371.359
* For research use only. Not for human or veterinary use.
![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide - 338400-84-3](/images/structure/VC6082696.png)
Specification
CAS No. | 338400-84-3 |
---|---|
Molecular Formula | C21H16F3NO2 |
Molecular Weight | 371.359 |
IUPAC Name | N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26) |
Standard InChI Key | NOWBHHKZPDSYKR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]-N-(4-phenoxyphenyl)acetamide. Its molecular formula is CHFNO, with a molecular weight of 371.35 g/mol . The structure comprises three key components:
-
A phenoxyphenyl group (4-phenoxyaniline derivative) at the amide nitrogen.
-
A trifluoromethylphenyl moiety attached to the acetyl group.
-
An acetamide backbone linking the two aromatic systems.
Structural Features and Electronic Effects
-
The trifluoromethyl (–CF) group is strongly electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs.
-
The phenoxy group (–O–CH) introduces steric bulk and moderate electron-donating effects, potentially influencing binding interactions in biological systems .
Synthesis and Industrial Production
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, plausible pathways can be inferred from analogous acetamide syntheses:
Route 1: Amide Coupling
-
Step 1: React 4-phenoxyaniline with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.
-
Step 2: Purify the product via recrystallization (e.g., using ethanol/water mixtures).
Route 2: Ullmann Coupling
-
Couple 4-phenoxyaniline with a pre-functionalized 3-(trifluoromethyl)phenylacetic acid derivative using copper catalysts, followed by amidation .
Industrial-Scale Considerations
-
Continuous Flow Reactors: Improve yield and reduce reaction times for large-scale production.
-
Green Solvents: Ethanol/water mixtures minimize environmental impact.
Physicochemical Properties
Lipophilicity and Solubility
-
Calculated logP: ~3.5 (estimated using the trifluoromethyl group’s contribution of +0.9 and phenoxy group’s +2.1).
-
Aqueous Solubility: Likely <10 mg/L due to high lipophilicity, necessitating formulation with solubilizing agents (e.g., cyclodextrins).
Spectral Characterization
-
H-NMR (CDCl): Expected signals include δ 7.8–7.6 (m, aromatic protons), δ 3.6 (s, –CHCO–), and δ 2.1 (s, –NHCO–) .
Compound | Target Pathogen | EC (ppm) | Reference |
---|---|---|---|
Phenoxyphenyl alkoxyiminoacetamide | Botrytis cinerea | 5.2 | |
Target Compound (Hypothetical) | Botrytis cinerea | <20 (predicted) | – |
Pharmacokinetics and ADME Properties
Absorption and Distribution
-
Oral Bioavailability: Estimated 40–60% due to moderate lipophilicity.
-
Plasma Protein Binding: >90% (typical for trifluoromethyl-containing drugs).
Metabolism and Excretion
-
Primary Metabolites: Hydroxylation at the phenoxy ring or amide hydrolysis.
-
Half-Life: ~8–12 hours (based on fluorinated analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume